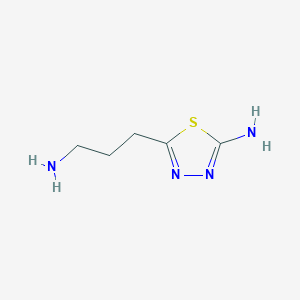

5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-(3-aminopropyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4S/c6-3-1-2-4-8-9-5(7)10-4/h1-3,6H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHIXDKZVUOGAJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC1=NN=C(S1)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a core 1,3,4-thiadiazole ring. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its widespread appearance in pharmacologically active compounds. The molecule is characterized by a reactive 2-amino group and a flexible 5-(3-aminopropyl) side chain, which provide opportunities for hydrogen bonding and conformational adjustments within biological targets. The 1,3,4-thiadiazole nucleus is known for its metabolic stability and its ability to act as a bioisostere of pyrimidine, allowing it to interfere with biological pathways such as DNA replication.[1][2] Derivatives of the 2-amino-1,3,4-thiadiazole scaffold have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3][4][5]

Core Chemical Properties

The specific experimental data for this compound is not widely published. The following table summarizes its basic identifiers and predicted physicochemical properties.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 2-Amino-5-(3-aminopropyl)-1,3,4-thiadiazole | - |

| CAS Number | 182125-23-1 | - |

| Molecular Formula | C₅H₁₀N₄S | Chem-space |

| Molecular Weight | 158.23 g/mol | Chem-space |

| Predicted Melting Point | 144-145 °C | [6] (similar structure) |

| Predicted Boiling Point | 262.6±23.0 °C | [6] (similar structure) |

| Predicted pKa | 1.12±0.40 | [6] (similar structure) |

| Predicted LogP | Not Available | - |

| Appearance | Solid (predicted) | - |

Experimental Protocols

General Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles

A common and effective method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a carboxylic acid with thiosemicarbazide.[4] This can be achieved using various dehydrating agents/catalysts such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃).[7][8] A solid-phase reaction using phosphorus pentachloride has also been reported as a high-yield method.[9]

Example Protocol using Polyphosphoric Acid (PPA): [4][8]

-

Reaction Setup: In a dry reaction vessel, add the starting carboxylic acid (1.0 equivalent), thiosemicarbazide (1.0 to 1.2 equivalents), and polyphosphoric acid (at least 2 parts by weight per part of thiosemicarbazide).[8] For the synthesis of the title compound, the starting acid would be 4-aminobutanoic acid.

-

Heating: The mixture is heated with stirring, typically to a temperature between 100°C and 120°C.[8] The reaction is monitored for completion, which usually occurs within 1 to 10 hours.[4][8]

-

Work-up: After cooling, the reaction mixture is carefully added to ice-cold water.

-

Neutralization: The acidic solution is neutralized with an alkaline solution (e.g., sodium bicarbonate, ammonium hydroxide) to a pH of 8-8.2.[9] This step precipitates the crude product.

-

Purification: The resulting solid is collected by filtration, washed with water, and dried.[4] Further purification is achieved by recrystallization from a suitable solvent, such as an ethanol-water or DMF-water mixture.[9]

General Characterization Workflow

The structural confirmation of the synthesized this compound would follow a standard analytical workflow.

-

Melting Point Determination: The melting point of the purified solid is measured using a capillary melting point apparatus to assess purity.[10]

-

FT-IR Spectroscopy: Infrared spectroscopy is used to identify key functional groups. Expected characteristic peaks include N-H stretching for the primary amine groups (around 3100-3300 cm⁻¹), C=N stretching of the thiadiazole ring (around 1600-1650 cm⁻¹), and C-S stretching (around 600-700 cm⁻¹).[7][11]

-

NMR Spectroscopy:

-

¹H-NMR: Proton NMR is used to confirm the structure and proton environments. For the title compound, one would expect signals corresponding to the aminopropyl chain protons (-CH₂-CH₂-CH₂-), as well as broad signals for the -NH₂ protons.[5][12]

-

¹³C-NMR: Carbon NMR would show distinct peaks for the two carbons in the thiadiazole ring (typically in the range of 150-170 ppm) and the three carbons of the propyl side chain.[7][10]

-

-

Mass Spectrometry: Mass spectrometry is employed to confirm the molecular weight of the compound. The analysis would aim to detect the molecular ion peak [M]+ or the protonated molecular ion peak [M+H]+.[4][10]

Biological Significance and Potential Signaling Pathways

The 1,3,4-thiadiazole scaffold is a cornerstone in the development of novel therapeutic agents. Its derivatives are known to exhibit a wide array of pharmacological activities.

-

Antimicrobial Activity: The 2-amino-1,3,4-thiadiazole moiety is a key feature in many compounds with significant antibacterial and antifungal properties.[3][13] These compounds can target various bacterial and fungal strains, including resistant ones.[14]

-

Anticancer Activity: Numerous 1,3,4-thiadiazole derivatives have been reported as potent anticancer agents.[15][16] Their mechanisms of action often involve the inhibition of critical enzymes in cancer cell signaling, such as protein kinases (e.g., Abl kinase), histone deacetylases (HDACs), and topoisomerase II.[15][17] The ability of the thiadiazole ring to mimic pyrimidine allows it to interfere with nucleic acid synthesis.[1]

-

Antiviral Activity: The scaffold has been incorporated into molecules showing activity against a range of viruses, including HIV.[18]

Given the structural features of this compound, its development as a drug candidate would involve extensive Structure-Activity Relationship (SAR) studies.

Caption: Structure-Activity Relationship (SAR) considerations for the title compound.

The diagram above illustrates a logical workflow for the initial stages of drug discovery. The core molecule can be systematically modified at three key positions: the 2-amino group, the aminopropyl side chain, and the terminal amine. By altering these positions, researchers can fine-tune the compound's properties to enhance its binding affinity, selectivity, and pharmacokinetic profile for a specific biological target.

Conclusion

This compound is a promising chemical entity built upon the pharmacologically significant 1,3,4-thiadiazole scaffold. Its structural features, including primary amino groups and a flexible side chain, make it a valuable starting point for the synthesis of new derivatives. While detailed experimental data on this specific molecule is limited, established protocols for the synthesis and characterization of related compounds provide a clear path for its investigation. The extensive history of the 2-amino-1,3,4-thiadiazole core in successful drug discovery programs suggests that this compound and its future derivatives hold considerable potential for development as novel therapeutic agents, particularly in the fields of oncology and infectious diseases.

References

- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 6. 72926-03-5 CAS MSDS (1,3,4-Thiadiazol-2-amine, 4-acetyl-4,5-dihydro-5-methyl- (9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]

- 9. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. chemmethod.com [chemmethod.com]

- 12. chemmethod.com [chemmethod.com]

- 13. dovepress.com [dovepress.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review [mdpi.com]

- 17. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of 5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the pharmacological potential of the 2-amino-1,3,4-thiadiazole scaffold. Direct experimental data on the specific compound 5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine is limited in publicly available scientific literature. Therefore, this guide extrapolates potential activities based on the well-documented properties of structurally related compounds. All data and protocols presented herein are derived from studies on analogous 1,3,4-thiadiazole derivatives and should be considered as a predictive guide for future research on this compound.

Introduction: The 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2] Its derivatives are known to exhibit antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and diuretic properties. The stability of the thiadiazole ring and its capacity for hydrogen bonding and other molecular interactions make it a versatile pharmacophore.[3] The biological activity of many 1,3,4-thiadiazole derivatives is often attributed to the =N-C-S moiety, which allows for diverse substitutions at the 2- and 5-positions, enabling the fine-tuning of their therapeutic properties.[3]

The Unique Structural Features of this compound

The structure of this compound is characterized by a central 1,3,4-thiadiazole ring with a 2-amino group and a 5-(3-aminopropyl) side chain.

-

1,3,4-Thiadiazole Core: Provides a stable aromatic platform.

-

2-Amino Group: This functional group is a common feature in many biologically active thiadiazoles and can act as a hydrogen bond donor.

-

5-(3-Aminopropyl) Side Chain: This flexible alkyl chain terminating in a primary amine introduces increased polarity and the potential for additional hydrogen bonding, which can influence the molecule's solubility, cell permeability, and target binding affinity.

Anticipated Pharmacological Activities

Based on the extensive research on 2-amino-1,3,4-thiadiazole derivatives, this compound is predicted to exhibit a range of biological activities. The following sections summarize quantitative data from studies on analogous compounds.

Antimicrobial and Antifungal Activity

Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated significant activity against a variety of bacterial and fungal pathogens.[4][5]

Table 1: In Vitro Antimicrobial Activity of Selected 2-Amino-1,3,4-Thiadiazole Derivatives

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines | S. aureus | 20-28 | [4] |

| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines | B. subtilis | 20-28 | [4] |

| 5-substituted-2-amino-1,3,4-thiadiazoles | E. coli | 126-1024 | [5] |

| 5-substituted-2-amino-1,3,4-thiadiazoles | P. aeruginosa | 126-1024 | [5] |

Table 2: In Vitro Antifungal Activity of Selected 2-Amino-1,3,4-Thiadiazole Derivatives

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines | A. niger | 32-42 | [4] |

| 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amines | C. albicans | 32-42 | [4] |

Anticancer Activity

Numerous studies have reported the antiproliferative effects of 2-amino-1,3,4-thiadiazole derivatives against various cancer cell lines.

Table 3: In Vitro Anticancer Activity of Selected 2-Amino-1,3,4-Thiadiazole Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 5-amino-1,3,4-thiadiazole appended isatins | Breast Cancer | Moderate to Good | [6][7] |

| 5-amino-1,3,4-thiadiazole appended isatins | Colorectal Carcinoma | Moderate to Good | [6][7] |

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of 2-amino-1,3,4-thiadiazole derivatives.

Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles

A common synthetic route involves the cyclization of thiosemicarbazide with a carboxylic acid in the presence of a dehydrating agent.

General Procedure:

-

A mixture of an appropriate carboxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is prepared.

-

A dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride, is added cautiously.

-

The reaction mixture is heated under reflux for a specified period.

-

After cooling, the mixture is poured onto crushed ice, and the resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield the 2-amino-5-substituted-1,3,4-thiadiazole.[8][9]

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Procedure:

-

A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the target microorganism.

-

Positive (microorganism without test compound) and negative (broth only) controls are included.

-

The plates are incubated under appropriate conditions for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

-

Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Potential Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for this compound are yet to be elucidated, related compounds have been shown to interact with various cellular targets.

References

- 1. chemmethod.com [chemmethod.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 182125-23-1 | Benchchem [benchchem.com]

- 4. dovepress.com [dovepress.com]

- 5. mdpi.com [mdpi.com]

- 6. Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpcbs.com [ijpcbs.com]

- 9. sphinxsai.com [sphinxsai.com]

Investigating the Corrosion Inhibition Potential of Aminopropyl Thiadiazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Corrosion poses a significant challenge across numerous industries, leading to structural degradation, economic losses, and safety concerns. The use of organic corrosion inhibitors is a key strategy to mitigate this issue. Among these, thiadiazole derivatives, particularly those with aminopropyl functionalities, have emerged as a promising class of corrosion inhibitors. Their efficacy stems from the presence of nitrogen and sulfur heteroatoms and π-electrons, which facilitate strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents. This technical guide provides a comprehensive overview of the corrosion inhibition potential of aminopropyl thiadiazoles, detailing their mechanism of action, experimental evaluation protocols, and key performance data.

Introduction to Aminopropyl Thiadiazoles as Corrosion Inhibitors

Thiadiazole derivatives are heterocyclic compounds that have garnered significant attention for their corrosion inhibition properties.[1] The presence of both nitrogen and sulfur atoms in the thiadiazole ring, along with the potential for various functional group substitutions, makes them versatile and effective inhibitors for a range of metals and corrosive environments.[2] The aminopropyl group, in particular, enhances the inhibitor's performance by providing an additional nitrogen atom for coordination with the metal surface and increasing the molecule's solubility in aqueous acidic solutions.

The primary mechanism of corrosion inhibition by aminopropyl thiadiazoles involves the adsorption of the inhibitor molecules onto the metal surface.[3] This adsorption can occur through two main processes:

-

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.

-

Chemisorption: This involves the formation of coordinate bonds between the lone pair electrons of the nitrogen and sulfur atoms in the thiadiazole ring and the vacant d-orbitals of the metal atoms.[4]

The formation of a stable, adsorbed film of inhibitor molecules on the metal surface creates a physical barrier that isolates the metal from the corrosive environment, thereby reducing the rate of corrosion.[5]

Quantitative Data on Corrosion Inhibition Performance

The effectiveness of aminopropyl thiadiazoles as corrosion inhibitors is quantified using various electrochemical and weight loss techniques. The following tables summarize key quantitative data from studies on different thiadiazole derivatives, providing a comparative analysis of their performance.

Table 1: Potentiodynamic Polarization Data for Thiadiazole Derivatives

| Inhibitor | Concentration | Corrosive Medium | Substrate | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | Inhibition Efficiency (%) | Reference |

| 2-(2-Aminopropyl)thiazole (APT) | 0.5 mM | 1 M HCl | Mild Steel | - | - | 88.2 | [6] |

| 2-amino-5-ethyl-1,3,4-thiadiazole (TTD) | Max Conc. | 0.5 M H₂SO₄ | Low Carbon Steel | - | - | 90.5 | [6] |

| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | 0.005 M | 0.5 M H₂SO₄ | Mild Steel | -485 | 11.5 | 95.8 | [7] |

| 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole | 0.005 M | 0.5 M H₂SO₄ | Mild Steel | -498 | 28.8 | 89.5 | [7] |

| 2-amino-5-(4-nitrophenyl)-1,3,4-thiadiazole (ANPT) | 200 ppm | 0.5 M HCl | Carbon Steel | - | - | 56 | [8] |

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Thiadiazole Derivatives

| Inhibitor | Concentration | Corrosive Medium | Substrate | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) | Reference |

| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | 0.005 M | 0.5 M H₂SO₄ | Mild Steel | 1280 | 62.5 | 96.0 | [7] |

| 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole | 0.005 M | 0.5 M H₂SO₄ | Mild Steel | 520 | 85.1 | 89.6 | [7] |

| A9CNPTDA | 1 mM | 1 M HCl | Carbon Steel | - | - | 98.04 | [9] |

| ANNPTDA | 1 mM | 1 M HCl | Carbon Steel | - | - | 95.32 | [9] |

Experimental Protocols

The evaluation of corrosion inhibitors requires a suite of well-defined experimental techniques. This section details the standard protocols for the key experiments used to assess the performance of aminopropyl thiadiazoles.

Synthesis of Aminopropyl Thiadiazole Derivatives

A general method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride.[10]

Protocol:

-

A mixture of the desired carboxylic acid (e.g., an aminopropyl carboxylic acid derivative) (1 mmol) and thiosemicarbazide (1 mmol) is prepared in phosphorus oxychloride (3 mL).

-

The mixture is stirred for a specified time (e.g., 1 hour) at a controlled temperature.

-

After cooling, water is carefully added to the reaction mixture.

-

The mixture is then heated under reflux for several hours (e.g., 3 hours).

-

After cooling, the solution is filtered.

-

The filtrate is basified with a solution of potassium hydroxide until a precipitate forms.

-

The precipitate is collected, washed with water, and recrystallized from a suitable solvent like ethanol to yield the purified thiadiazole derivative.

Weight Loss Measurements

This is a straightforward and widely used method to determine the corrosion rate and the inhibition efficiency.

Protocol:

-

Mild steel coupons of known dimensions and weight are prepared by polishing with different grades of emery paper, degreasing with acetone, washing with distilled water, and drying.

-

The coupons are weighed accurately.

-

The coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specific concentration and temperature for a set period.

-

After the immersion period, the coupons are removed, cleaned according to standard procedures (e.g., ASTM G1-03), dried, and re-weighed.

-

The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).

Electrochemical Measurements

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism. These experiments are typically performed in a three-electrode glass cell containing the working electrode (mild steel), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum).[11]

This technique is used to determine the corrosion current density (Icorr), corrosion potential (Ecorr), and to understand the kinetic aspects of the anodic and cathodic reactions.

Protocol:

-

The working electrode is immersed in the test solution for a stabilization period (e.g., 30 minutes) to reach a steady open-circuit potential (OCP).

-

The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1-5 mV/s).[7]

-

The resulting current is measured, and the data is plotted as a Tafel plot (log I vs. E).

-

The corrosion current density (Icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr).

EIS is a non-destructive technique that provides information about the charge transfer resistance (Rct), double-layer capacitance (Cdl), and the formation of a protective film on the metal surface.

Protocol:

-

The working electrode is stabilized at its OCP in the test solution.

-

A small amplitude AC voltage (e.g., 10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 0.1 Hz).[7]

-

The impedance data is collected and often represented as Nyquist and Bode plots.

-

The data is then fitted to an equivalent electrical circuit to determine parameters like Rct and Cdl.

Surface Analysis Techniques

These techniques are used to visualize the metal surface and confirm the formation of a protective inhibitor film.

-

Scanning Electron Microscopy (SEM): Provides high-magnification images of the metal surface morphology, showing the extent of corrosion damage in the absence and presence of the inhibitor.[5]

-

Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX provides elemental analysis of the surface, confirming the presence of elements from the inhibitor molecule on the metal surface.

-

Atomic Force Microscopy (AFM): Generates a 3D topographic map of the surface, providing quantitative data on surface roughness and the thickness of the adsorbed inhibitor film.

Visualization of Mechanisms and Workflows

Proposed Mechanism of Corrosion Inhibition

The following diagram illustrates the proposed mechanism of corrosion inhibition by aminopropyl thiadiazole on a mild steel surface in an acidic medium.

References

- 1. researchgate.net [researchgate.net]

- 2. lib.buet.ac.bd:8080 [lib.buet.ac.bd:8080]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Exploring the Corrosion Inhibition Potential of 2-(2-Aminopropyl)thiazole for MS in Acidic Environment: Methodological and Theoretical investigation [pccc.icrc.ac.ir]

- 7. Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Experimental and Theoretical Investigations on the Corrosion Inhibition Action of Thiadiazole Derivatives on Carbon Steel in 1M Hcl Medium : Oriental Journal of Chemistry [orientjchem.org]

- 10. Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments [mdpi.com]

- 11. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]

5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. Among its derivatives, 2-amino-1,3,4-thiadiazoles stand out as a particularly versatile class of compounds with significant potential for drug discovery. This technical guide focuses on 5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine, a promising yet relatively underexplored member of this family. By examining the extensive research on the broader 2-amino-1,3,4-thiadiazole core, this document aims to illuminate the potential of this compound as a valuable building block in the development of novel therapeutics.

The 2-Amino-1,3,4-Thiadiazole Core: A Gateway to Diverse Bioactivity

The 2-amino-1,3,4-thiadiazole moiety is a key pharmacophore found in numerous biologically active compounds. Its unique structural features, including the presence of a hydrogen bonding domain and a two-electron donor system, contribute to its ability to interact with various biological targets. This scaffold has been successfully incorporated into molecules exhibiting a wide array of therapeutic properties, including anticancer, antimicrobial, and enzyme inhibitory activities.

Synthesis of 2-Amino-5-alkyl-1,3,4-thiadiazoles: A General Overview

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is well-established in the literature. A common and efficient method involves the cyclization of thiosemicarbazide with a corresponding carboxylic acid or its derivative. For the synthesis of this compound, a protected form of 4-aminobutanoic acid would typically be used.

Experimental Protocol: General Synthesis of 2-Amino-5-alkyl-1,3,4-thiadiazoles

A general procedure for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles involves the reaction of thiosemicarbazide with an appropriate carboxylic acid in the presence of a dehydrating agent, such as polyphosphoric acid or phosphorus oxychloride.

Materials:

-

Thiosemicarbazide

-

Alkanoic acid (e.g., a protected 4-aminobutanoic acid for the target compound)

-

Polyphosphoric acid (PPA) or Phosphorus oxychloride (POCl₃)

-

Appropriate solvents (e.g., chloroform, ethanol)

-

Neutralizing agent (e.g., ammonium hydroxide)

Procedure:

-

A mixture of thiosemicarbazide and the selected alkanoic acid is heated in the presence of polyphosphoric acid.

-

The reaction temperature is typically maintained between 100-120°C for one to two hours.

-

Upon completion, the reaction mixture is cooled and then carefully poured into cold water.

-

The aqueous solution is neutralized with a suitable base, such as ammonium hydroxide, to precipitate the product.

-

The resulting solid is collected by filtration, washed with water, and dried.

-

The crude product can be further purified by recrystallization from an appropriate solvent like ethanol.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized for different substrates.

Biological Activities of the 2-Amino-1,3,4-Thiadiazole Scaffold

The versatility of the 2-amino-1,3,4-thiadiazole scaffold is evident in the diverse biological activities reported for its derivatives. The following sections summarize key findings in the areas of anticancer, antimicrobial, and enzyme inhibitory activities, with quantitative data for representative compounds presented in structured tables.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of 2-amino-1,3,4-thiadiazole derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival.

Table 1: Anticancer Activity of Representative 2-Amino-1,3,4-Thiadiazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-(4-Fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | A549 (Non-Small Cell Lung Cancer) | Not specified, but shown to inhibit ERK1/2 pathway | [1] |

| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast Cancer) | 49.6 | [2][3] |

| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast Cancer) | 53.4 | [2][3] |

| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | MCF-7 (Breast Cancer) | 1.78 | [4] |

| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | A549 (Lung Cancer) | 4.04 | [4] |

| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon Cancer) | 2.44 | [5] |

| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast Cancer) | 23.29 | [5] |

Antimicrobial Activity

The 2-amino-1,3,4-thiadiazole scaffold is a well-known pharmacophore in the design of antimicrobial agents. Derivatives have shown significant activity against a broad spectrum of bacteria and fungi.

Table 2: Antimicrobial Activity of Representative 2-Amino-1,3,4-Thiadiazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus | 20-28 | [6] |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine | B. subtilis | 20-28 | [6] |

| 2-(p-Chlorophenylamino)-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole | S. aureus | 62.5 | [6] |

| Tris-2,5-disubstituted 1,3,4-thiadiazole derivative | S. pneumoniae | 8-31.25 | [6] |

| Tris-2,5-disubstituted 1,3,4-thiadiazole derivative | E. coli | 8-31.25 | [6] |

| Tris-2,5-disubstituted 1,3,4-thiadiazole derivative | C. albicans | 8-31.25 | [6] |

Enzyme Inhibition

Derivatives of 2-amino-1,3,4-thiadiazole have been identified as potent inhibitors of various enzymes, highlighting their potential in treating a range of diseases.

Table 3: Enzyme Inhibitory Activity of Representative 2-Amino-1,3,4-Thiadiazole Derivatives

| Compound | Enzyme | Kᵢ (µM) | IC₅₀ (µM) | Reference |

| 2-Amino-4-(4-chlorophenyl)thiazole derivative | Carbonic Anhydrase I | 0.008 | - | [7] |

| 2-Amino-4-(4-bromophenyl)thiazole derivative | Carbonic Anhydrase II | 0.124 | - | [7] |

| 2-Amino-4-(4-bromophenyl)thiazole derivative | Acetylcholinesterase | 0.129 | - | [7] |

| 2-Amino-4-(4-bromophenyl)thiazole derivative | Butyrylcholinesterase | 0.083 | - | [7] |

| 5-Amino-1,3,4-thiadiazole-2-sulfonamide derivatives | Carbonic Anhydrase II | Preferential inhibition | - | [8] |

| 2-Aminoacyl-1,3,4-thiadiazole derivatives | Prostaglandin E₂ Biosynthesis | - | Nanomolar range | [9] |

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental designs associated with the study of 2-amino-1,3,4-thiadiazole derivatives, Graphviz diagrams are provided below.

Signaling Pathway: Inhibition of the ERK1/2 Pathway

Some 2-amino-1,3,4-thiadiazole derivatives have been shown to exert their anticancer effects by inhibiting the extracellular signal-regulated kinase (ERK) pathway, a critical signaling cascade for cell proliferation and survival.[1]

References

- 1. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Identification of 2-Aminoacyl-1,3,4-thiadiazoles as Prostaglandin E2 and Leukotriene Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Frontiers in Drug Discovery: An In-depth Guide to 1,3,4-Thiadiazole Derivatives

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of 1,3,4-thiadiazole derivatives. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibition properties.[1][2] This document outlines the key theoretical and experimental methodologies employed in the investigation of these promising therapeutic agents, presents quantitative data from recent studies, and provides standardized protocols for relevant experiments.

The 1,3,4-thiadiazole scaffold is a versatile pharmacophore, and its derivatives have been the subject of numerous computational and synthetic studies aimed at optimizing their therapeutic potential.[2][3] Theoretical approaches such as Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) analysis, and molecular docking are pivotal in elucidating the electronic properties, predicting the biological activity, and understanding the molecular interactions of these compounds.[4][5][6][7][8][9] These computational insights guide the rational design of novel derivatives with enhanced efficacy and selectivity.

This guide provides a structured overview of these theoretical methods, complemented by a summary of experimental findings and detailed protocols to facilitate the replication and advancement of research in this field.

Theoretical Studies: A Computational Approach to Drug Design

Theoretical studies are instrumental in the rational design and development of novel 1,3,4-thiadiazole derivatives. These computational methods provide valuable insights into the structural and electronic properties of the molecules, their interactions with biological targets, and the prediction of their pharmacological activity.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 1,3,4-thiadiazole derivatives, DFT calculations are employed to determine optimized molecular geometries, electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and vibrational frequencies.[5][8][10] The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.[5][10]

Table 1: Theoretical Data for Selected 1,3,4-Thiadiazole Derivatives

| Compound | Method | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole | B3LYP | 6-311++G(d,p) | - | - | 2.426 |

| Fluorene-1,3,4-thiadiazole (1 unit) | B3LYP | 6-31G(d) | - | - | 3.51 |

| Fluorene-1,3,4-thiadiazole (10 units) | B3LYP | 6-31G(d) | - | - | 2.33 |

| 2-amino-5-trifluoromethyl-1,3,4-thiadiazole | B3LYP | 6-311++G(d,p) | - | - | 5.52174 |

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11][12][13] This method is extensively used to study the interaction of 1,3,4-thiadiazole derivatives with biological targets such as enzymes and receptors.[11][12] The docking score, typically expressed in kcal/mol, provides an estimation of the binding affinity.[12]

Table 2: Molecular Docking Data for Selected 1,3,4-Thiadiazole Derivatives

| Compound | Target Protein | Docking Score (kcal/mol) |

| 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol (L3) | ADP-sugar pyrophosphatase (NUDT5) | -8.9 |

| Derivative TOH62 | Estrogen Receptor | -9.36 |

| Derivative TF62 | Estrogen Receptor | -8.85 |

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structure and physicochemical properties of a series of compounds with their biological activity.[4][6][7][9] These models are valuable for predicting the activity of newly designed molecules and for understanding the structural requirements for a specific pharmacological effect.[4][9]

Experimental Protocols

The synthesis and biological evaluation of 1,3,4-thiadiazole derivatives are crucial steps in the drug discovery process. This section provides detailed methodologies for key experiments.

General Synthesis of 2-Amino-1,3,4-Thiadiazole Derivatives

A common method for the synthesis of 2-amino-1,3,4-thiadiazole derivatives involves the cyclization of thiosemicarbazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride.[3] Another approach is the oxidative cyclization of thiosemicarbazones.[14]

Protocol:

-

A mixture of a substituted benzoic acid (1 equivalent) and thiosemicarbazide (1.1 equivalents) is taken in phosphorus oxychloride (5-10 mL).

-

The reaction mixture is heated under reflux for a specified time (typically 2-4 hours) and the progress is monitored by thin-layer chromatography.

-

After completion of the reaction, the mixture is cooled to room temperature and poured into crushed ice with constant stirring.

-

The resulting solution is neutralized with a suitable base (e.g., sodium bicarbonate or ammonia solution) to precipitate the product.

-

The solid product is filtered, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.

Protocol:

-

Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the 1,3,4-thiadiazole derivatives and a positive control (e.g., doxorubicin) for 48 or 72 hours.

-

After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

-

The plate is incubated for another 4 hours at 37°C.

-

The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Quantitative Data on Biological Activity

The following table summarizes the in vitro anticancer activity of a selection of 1,3,4-thiadiazole derivatives against various human cancer cell lines. The activity is expressed as IC50 values.

Table 3: Anticancer Activity (IC50) of Selected 1,3,4-Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | MCF-7 (Breast) | 1.78 | [15] |

| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | A549 (Lung) | 4.04 | [15] |

| Ciprofloxacin-based derivative 1e | MCF-7 (Breast) | 3.26 | |

| Honokiol derivative 8a | A549 (Lung) | 1.62-4.61 | [16] |

| Honokiol derivative 8a | MDA-MB-231 (Breast) | 1.62-4.61 | [16] |

| Pyridine derivative 18a-h | HCT-116 (Colon) | 2.03-37.56 | [16] |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST10) | MCF-7 (Breast) | 49.6 | [17] |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole (ST10) | MDA-MB-231 (Breast) | 53.4 | [17] |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | LoVo (Colon) | 2.44 | |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | MCF-7 (Breast) | 23.29 | [18] |

Visualizations: Workflows and Signaling Pathways

Visual representations are essential for understanding complex biological processes and experimental workflows. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to the study of 1,3,4-thiadiazole derivatives.

Conclusion

The theoretical and experimental study of 1,3,4-thiadiazole derivatives continues to be a vibrant and promising area of research in drug discovery. The integration of computational methods with traditional synthetic and biological approaches has accelerated the identification and optimization of lead compounds. This guide provides a foundational understanding of the key methodologies and a snapshot of the current state of research, with the aim of fostering further innovation in the development of novel therapeutics based on the 1,3,4-thiadiazole scaffold.

References

- 1. Design, Synthesis, Anticancer Activity and Molecular Docking of New 1,2,3-Triazole-Based Glycosides Bearing 1,3,4-Thiadiazolyl, Indolyl and Arylacetamide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative structure-activity relationship (QSAR) studies on a series of 1,3,4-thiadiazole-2-thione derivatives as tumor-associated carbonic anhydrase IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. article.sapub.org [article.sapub.org]

- 6. ymerdigital.com [ymerdigital.com]

- 7. researchgate.net [researchgate.net]

- 8. DFT Based Simulations Study for Comparative Prediction of Reactivity and Stability of Thiadiazoles | Al-Nahrain Journal of Science [anjs.edu.iq]

- 9. Homology modeling and QSAR analysis of 1,3,4-thiadiazole and 1,3,4-triazole derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. ojournal.raparinuni2024.org [ojournal.raparinuni2024.org]

- 15. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine from Thiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, three-step protocol for the synthesis of 5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine, a valuable building block in medicinal chemistry. The synthesis commences with the protection of 4-aminobutanoic acid, followed by the cyclization with thiosemicarbazide to form the 1,3,4-thiadiazole core, and concludes with the deprotection to yield the final product.

Introduction

The 2-amino-5-substituted-1,3,4-thiadiazole scaffold is a privileged structure in drug discovery, exhibiting a wide range of biological activities. The title compound, this compound, incorporates a flexible aminopropyl side chain, making it an attractive candidate for developing novel therapeutic agents. The direct synthesis from 4-aminobutanoic acid and thiosemicarbazide is challenging due to the reactivity of the primary amino group. Therefore, a robust three-step synthesis employing a tert-butyloxycarbonyl (Boc) protecting group strategy is presented.

Overall Synthetic Scheme

The synthesis is performed in three main stages:

-

Protection: The amino group of 4-aminobutanoic acid is protected with a Boc group to prevent side reactions.

-

Cyclization: The N-Boc protected 4-aminobutanoic acid is reacted with thiosemicarbazide in the presence of a dehydrating agent, phosphorus oxychloride (POCl₃), to form the 1,3,4-thiadiazole ring.

-

Deprotection: The Boc protecting group is removed under acidic conditions to yield the final target compound.

Experimental Protocols

Step 1: Synthesis of 4-((tert-butoxycarbonyl)amino)butanoic acid

Materials:

-

4-Aminobutanoic acid (GABA)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water (deionized)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a 250 mL round-bottom flask, dissolve 4-aminobutanoic acid (1.0 eq) in a 1 M NaOH solution (2.5 eq) and dioxane (1:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Concentrate the mixture under reduced pressure to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate (2 x 50 mL) to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Remove the solvent under reduced pressure to yield 4-((tert-butoxycarbonyl)amino)butanoic acid as a white solid.

Step 2: Synthesis of tert-butyl (3-(5-amino-1,3,4-thiadiazol-2-yl)propyl)carbamate

Materials:

-

4-((tert-butoxycarbonyl)amino)butanoic acid

-

Thiosemicarbazide

-

Phosphorus oxychloride (POCl₃)

-

Acetonitrile (anhydrous)

-

Ice

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a 250 mL three-necked flask equipped with a dropping funnel and a nitrogen inlet, add 4-((tert-butoxycarbonyl)amino)butanoic acid (1.0 eq) and thiosemicarbazide (1.0 eq) to anhydrous acetonitrile.

-

Cool the mixture to 0 °C in an ice-salt bath.

-

Slowly add phosphorus oxychloride (3.0 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

-

Neutralize the solution by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7-8.

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield tert-butyl (3-(5-amino-1,3,4-thiadiazol-2-yl)propyl)carbamate.

Step 3: Synthesis of this compound

Materials:

-

tert-butyl (3-(5-amino-1,3,4-thiadiazol-2-yl)propyl)carbamate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve tert-butyl (3-(5-amino-1,3,4-thiadiazol-2-yl)propyl)carbamate (1.0 eq) in dichloromethane.

-

Add trifluoroacetic acid (10 eq) dropwise at room temperature.

-

Stir the mixture for 2-3 hours at room temperature. Monitor the deprotection by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in water and basify with a saturated NaHCO₃ solution to pH 8-9.

-

Extract the aqueous layer with a mixture of chloroform and isopropanol (3:1 v/v) (4 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the organic solution under reduced pressure to yield this compound as a solid.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

| Step | Product Name | Starting Material | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |

| 1 | 4-((tert-butoxycarbonyl)amino)butanoic acid | 4-Aminobutanoic acid | C₉H₁₇NO₄ | 203.24 | 85-95 | White Solid |

| 2 | tert-butyl (3-(5-amino-1,3,4-thiadiazol-2-yl)propyl)carbamate | N-Boc-4-aminobutanoic acid | C₁₀H₁₈N₄O₂S | 274.34 | 60-70 | Solid |

| 3 | This compound | N-Boc protected thiadiazole | C₅H₁₀N₄S | 158.23 | 80-90 | Solid |

Mandatory Visualization

Application Notes and Protocols for the Purification of 5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 5-(3-Aminopropyl)-1,3,4-thiadiazol-2-amine. The methods outlined are based on established chemical principles and common practices for the purification of substituted 2-amino-1,3,4-thiadiazole derivatives.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug development. The presence of two primary amine groups and the thiadiazole core makes it a versatile building block. Achieving high purity of this compound is critical for its use in biological assays and further chemical synthesis. This document outlines several effective purification strategies, including recrystallization, acid-base extraction, and column chromatography.

Purification Strategies

The choice of purification method will depend on the nature and quantity of impurities present in the crude product. Below is a summary of common techniques applicable to this compound.

Data Presentation: Comparison of Purification Methods

| Purification Method | Principle | Typical Solvents/Reagents | Target Impurities Removed | Advantages |

| Recrystallization | Difference in solubility of the compound and impurities at different temperatures. | Ethanol, Methanol, Water, Isopropanol | Non-polar impurities, starting materials, side-products with different polarity. | Simple, cost-effective, can yield high-purity crystalline product. |

| Acid-Base Extraction | The basic nature of the amino groups allows for selective extraction into an acidic aqueous phase. | 1 M HCl, 1 M NaOH, Dichloromethane, Ethyl acetate | Neutral organic impurities, acidic byproducts. | Effective for removing non-basic impurities. |

| Column Chromatography | Differential adsorption of the compound and impurities onto a stationary phase. | Silica gel, Alumina; Eluent: Dichloromethane/Methanol gradient, Ethyl acetate/Hexane | Impurities with similar polarity, isomers. | High resolution, applicable to a wide range of impurities. |

| Reverse-Phase HPLC | Partitioning between a non-polar stationary phase and a polar mobile phase. | C18 column; Mobile phase: Acetonitrile/Water with formic acid or TFA | Polar impurities, closely related structural analogs. | High purity fractions, suitable for final polishing.[1] |

Experimental Protocols

General Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and subsequent purification of a 2-amino-1,3,4-thiadiazole derivative.

Caption: General synthesis and purification workflow.

Protocol 1: Recrystallization

This protocol is suitable for purifying the crude product when impurities have significantly different solubilities compared to this compound. Ethanol is a common solvent for recrystallizing similar amino-thiadiazole compounds.[2][3]

Methodology:

-

Transfer the crude solid to a clean Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be near saturation.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

-

Dry the purified crystals under vacuum.

Protocol 2: Acid-Base Extraction

This method leverages the basicity of the two amino groups on the target molecule to separate it from neutral or acidic impurities.[4]

Methodology:

-

Dissolve the crude product in a suitable organic solvent like dichloromethane or ethyl acetate.

-

Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid. The target compound will move to the aqueous phase as a hydrochloride salt.

-

Separate the aqueous layer and wash it with the organic solvent to remove any remaining impurities.

-

Cool the aqueous layer in an ice bath and slowly add 1 M sodium hydroxide solution with stirring until the pH is basic (pH 8-9).

-

The purified this compound will precipitate out of the solution.

-

Filter the solid, wash with cold deionized water, and dry under vacuum.

Protocol 3: Silica Gel Column Chromatography

For separating impurities with similar polarity, column chromatography is the method of choice. The basic nature of the compound suggests that using a mobile phase containing a small amount of a basic modifier (like triethylamine) or using deactivated silica may be beneficial to prevent streaking.

Methodology:

-

Prepare a silica gel slurry in the initial eluent (e.g., 100% dichloromethane).

-

Pack a glass column with the slurry.

-

Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.

-

Load the dry sample onto the top of the packed column.

-

Elute the column with a gradient of increasing polarity, for example, from 100% dichloromethane to a mixture of dichloromethane and methanol (e.g., 95:5 or 90:10).

-

Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Logical Flow of a Multi-Step Purification Process

In many cases, a single purification technique is insufficient. The following diagram illustrates a logical sequence for a multi-step purification process.

Caption: Multi-step purification logic.

Characterization of Purified Product

The purity of the final product should be assessed using appropriate analytical techniques:

-

Melting Point: A sharp melting point range is indicative of high purity.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.

-

Mass Spectrometry: To confirm the molecular weight of the compound.

-

HPLC/UPLC: To determine the purity profile and quantify any minor impurities. A reverse-phase method with a C18 column and a mobile phase of acetonitrile and water with a formic acid modifier is a good starting point.[1]

References

Application Note: ¹H and ¹³C NMR Characterization of 2-Amino-5-(3-aminopropyl)-1,3,4-thiadiazole

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiadiazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1] These activities include antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The 1,3,4-thiadiazole scaffold, in particular, is a versatile pharmacophore, and its derivatives are key components in the development of novel therapeutic agents. The aminopropyl moiety is also a common functional group in pharmaceuticals, often contributing to improved solubility and target binding. The structural elucidation of novel aminopropyl thiadiazole derivatives is a critical step in the drug discovery process, and Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose.[2] This application note provides a detailed protocol for the ¹H and ¹³C NMR characterization of 2-amino-5-(3-aminopropyl)-1,3,4-thiadiazole and presents the expected spectral data.

Molecular Structure

The structure of 2-amino-5-(3-aminopropyl)-1,3,4-thiadiazole with atom numbering for NMR assignment is shown below.

Caption: Molecular structure of 2-amino-5-(3-aminopropyl)-1,3,4-thiadiazole.

Experimental Protocols

1. Sample Preparation

A standard protocol for preparing an NMR sample of a small organic molecule is as follows:

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of the aminopropyl thiadiazole sample.

-

Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polar compounds like aminothiadiazoles as it can dissolve the sample well and the exchangeable protons (e.g., -NH₂) will be observable.[3][4] Other common solvents include chloroform-d (CDCl₃) and methanol-d₄ (CD₃OD).

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the height of the solution in the tube is sufficient for the NMR spectrometer's detector (typically around 4-5 cm).

-

Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.

2. NMR Data Acquisition

The following parameters are recommended for acquiring ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.[4][5]

-

¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz (or higher)

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64 (depending on sample concentration)

-

Spectral Width: 0-16 ppm

-

Temperature: 298 K

-

-

¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 100 MHz (or higher, corresponding to the ¹H frequency)

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)[6]

-

Spectral Width: 0-200 ppm

-

Temperature: 298 K

-

3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integration: For ¹H NMR, integrate the signals to determine the relative number of protons for each resonance.

-

Peak Picking: Identify and label the chemical shifts of all significant peaks.

NMR Data Presentation

The expected ¹H and ¹³C NMR spectral data for 2-amino-5-(3-aminopropyl)-1,3,4-thiadiazole, based on analogous compounds in the literature, are summarized below.[3][7]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.10 | Singlet (broad) | - | 2H | -NH₂ (on thiadiazole) |

| ~2.95 | Triplet | ~7.0 | 2H | -CH₂- (adjacent to thiadiazole, C3) |

| ~2.75 | Triplet | ~7.0 | 2H | -CH₂- (adjacent to -NH₂, C5) |

| ~1.85 | Pentet | ~7.0 | 2H | -CH₂- (central, C4) |

| ~1.50 | Singlet (broad) | - | 2H | -NH₂ (on propyl chain) |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~168.5 | C2 (thiadiazole) |

| ~160.0 | C1 (thiadiazole) |

| ~40.5 | C5 (-CH₂-NH₂) |

| ~31.0 | C4 (-CH₂-) |

| ~28.0 | C3 (-CH₂-thiadiazole) |

Note: The chemical shifts for the primary amine protons are broad and their position can vary with concentration and temperature.

Workflow and Pathway Diagrams

Experimental Workflow for NMR Characterization

The logical flow from sample preparation to final structural elucidation is depicted in the following diagram.

Caption: Workflow for the NMR characterization of aminopropyl thiadiazole.

This application note provides a comprehensive protocol for the ¹H and ¹³C NMR characterization of 2-amino-5-(3-aminopropyl)-1,3,4-thiadiazole. The detailed experimental procedures and tabulated expected spectral data serve as a valuable resource for researchers in drug discovery and medicinal chemistry. The use of NMR spectroscopy, following the outlined workflow, enables unambiguous structure confirmation, which is a fundamental requirement for the advancement of new chemical entities through the development pipeline.

References

- 1. researchgate.net [researchgate.net]

- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemmethod.com [chemmethod.com]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. abis-files.kayseri.edu.tr [abis-files.kayseri.edu.tr]

Application Notes: Aminopropyl Thiadiazole as a Corrosion Inhibitor in Acidic Environments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion of metals, particularly mild steel, in acidic environments is a significant challenge across various industries, leading to structural degradation and economic losses.[1] The use of corrosion inhibitors is a primary strategy to combat this issue.[2] Organic heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms have demonstrated significant efficacy as corrosion inhibitors.[2][3] Among these, thiadiazole derivatives are noteworthy due to the presence of multiple heteroatoms and conjugated double bonds, which facilitate strong adsorption onto metal surfaces.[2][4] This document provides detailed application notes and protocols for utilizing aminopropyl thiadiazole and its derivatives as effective corrosion inhibitors in acidic media, such as hydrochloric acid (HCl) and sulfuric acid (H2SO4).[2][5]

Mechanism of Action

Aminopropyl thiadiazole and related derivatives function as mixed-type corrosion inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[2][6][7] The primary mechanism is the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[2][3]

This adsorption is a spontaneous process and can involve:

-

Physical Adsorption (Physisorption): Occurs via electrostatic interactions between the charged metal surface and the protonated inhibitor molecules in the acid.

-

Chemical Adsorption (Chemisorption): Involves the sharing of electrons between the heteroatoms (N, S) of the thiadiazole ring and the vacant d-orbitals of the iron atoms on the metal surface, forming coordinate bonds.[8]

The presence of electron-donating groups on the thiadiazole ring can enhance inhibition efficiency by increasing the electron density at the active centers.[4] The effectiveness of the inhibitor is dependent on its concentration, the temperature, and the immersion time.[6][9][10]

Quantitative Data Summary

The inhibition efficiency (IE%) of aminopropyl thiadiazole and its derivatives is typically evaluated using gravimetric (weight loss) and electrochemical methods. The data consistently show that IE% increases with inhibitor concentration.[2][9]

Table 1: Inhibition Efficiency from Weight Loss Measurements

| Inhibitor | Concentration (mM) | Corrosive Medium | Temperature (K) | Immersion Time (h) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|---|

| 2-(2-Aminopropyl)thiazole (APT) | 0.5 | 1 M HCl | 303 | - | 88.2 | [1] |

| 2-(1,3,4-thiadiazole-2-yl)pyrrolidine (2-TP) | 0.5 | 1 M HCl | 303 | 10 | 94.6 | [6] |

| 2-TP | 0.5 | 1 M HCl | 303 | 48 | 88.1 | [6] |

| Schiff Base (A9CNPTDA) | 1.0 | 1 M HCl | 301 | 24 | 98.04 | [11][12] |

| Schiff Base (ANNPTDA) | 1.0 | 1 M HCl | 301 | 24 | 95.32 |[11][12] |

Table 2: Data from Electrochemical Potentiodynamic Polarization

| Inhibitor | Concentration (mM) | Corrosive Medium | Corrosion Current Density (Icorr, µA/cm²) | Inhibition Efficiency (%) | Inhibitor Type | Reference |

|---|---|---|---|---|---|---|

| Blank | 0 | 1 M HCl | 1150 | - | - | [11] |

| A9CNPTDA | 1.0 | 1 M HCl | 25.1 | 97.82 | Mixed | [11] |

| ANNPTDA | 1.0 | 1 M HCl | 54.3 | 95.28 | Mixed | [11] |

| 2-TP | 0.5 | 1 M HCl | 30.6 | 94.3 | Mixed | [6] |

| 2-amino-5-styryl-1,3,4-thiadiazole | 0.37 (100 mg/L) | 1 M HCl | - | >95 | Mixed |[7] |

Table 3: Data from Electrochemical Impedance Spectroscopy (EIS)

| Inhibitor | Concentration (mM) | Corrosive Medium | Charge Transfer Resistance (Rct, Ω·cm²) | Double Layer Capacitance (Cdl, µF/cm²) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|---|

| Blank | 0 | 1 M HCl | 20.3 | 148.6 | - | [11] |

| A9CNPTDA | 1.0 | 1 M HCl | 823.5 | 36.5 | 97.53 | [11] |

| ANNPTDA | 1.0 | 1 M HCl | 410.2 | 44.7 | 95.05 | [11] |

| 2-TP | 0.5 | 1 M HCl | 1021 | 29.8 | 94.0 |[6] |

Experimental Protocols

Reproducible and standardized protocols are crucial for evaluating the performance of corrosion inhibitors.

Weight Loss (Gravimetric) Method

This method provides a direct measure of metal loss over time.

Protocol:

-

Sample Preparation:

-

Cut mild steel coupons to a standard size (e.g., 2.5 cm x 2.0 cm x 0.05 cm).

-

Abrade the coupons sequentially with different grades of emery paper (e.g., 400, 600, 800, 1200 grit), until a mirror-like finish is achieved.

-

Degrease the coupons with acetone, wash with deionized water, and dry thoroughly.

-

Weigh the prepared coupons accurately using an analytical balance (W_initial).

-

-

Immersion Test:

-

Prepare the corrosive solution (e.g., 1 M HCl).

-

Prepare test solutions by dissolving various concentrations of the aminopropyl thiadiazole inhibitor in the corrosive medium.

-

Completely immerse the pre-weighed coupons in the test solutions (including a blank without inhibitor) for a specified duration (e.g., 10, 24, or 48 hours) at a constant temperature.[6][9]

-

-

Post-Immersion Cleaning:

-

Remove the coupons from the solutions.

-

Scrub the coupons with a bristle brush in a solution containing 20% NaOH and 200 g/L zinc dust to remove corrosion products.

-

Rinse with deionized water, dry, and re-weigh (W_final).

-

-

Calculations:

-

Corrosion Rate (CR): CR (mm/year) = (K × ΔW) / (A × T × D) where K is a constant (8.76 × 10^4), ΔW is the weight loss (W_initial - W_final) in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.[12]

-

Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

-

Electrochemical Methods

Electrochemical tests provide rapid and detailed insights into the corrosion mechanism.[2]

Apparatus:

-

A standard three-electrode glass cell.

-

Working Electrode (WE): A mild steel coupon with a fixed exposed area (e.g., 1 cm²).

-

Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

-

Counter Electrode (CE): A platinum or graphite rod.

-

Potentiostat/Galvanostat with frequency response analyzer for EIS.[11][13]

Protocol:

-

Preparation: Prepare the working electrode as described in the weight loss method (abrading, cleaning).

-

Stabilization: Immerse the three electrodes in the test solution. Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).[13]

-

Electrochemical Impedance Spectroscopy (EIS):

-

Apply a small AC voltage signal (e.g., 10 mV amplitude) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).[5][11]

-

Fit the resulting Nyquist and Bode plots to an equivalent electrical circuit to determine parameters like Charge Transfer Resistance (Rct) and Double Layer Capacitance (Cdl).

-

Calculate IE%: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

-

-

Potentiodynamic Polarization (PDP):

-

After EIS, scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5 mV/s or 1 mV/s).[3][7]

-

Extrapolate the linear Tafel regions of the resulting polarization curve to determine the corrosion potential (Ecorr) and corrosion current density (Icorr).

-

Calculate IE%: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100[11]

-

Theoretical Studies

Quantum chemical calculations, such as Density Functional Theory (DFT), are often used to complement experimental results.[1][2] These studies correlate the molecular structure of the inhibitor (e.g., energies of HOMO and LUMO, dipole moment) with its inhibition efficiency, providing deeper insight into the adsorption mechanism.[1]

Conclusion

Aminopropyl thiadiazole and its derivatives have been shown to be highly effective corrosion inhibitors for mild steel in acidic media.[1][6][11] Their mechanism, based on adsorption and the formation of a protective surface film, is well-supported by gravimetric and electrochemical data.[2][14] The protocols outlined in this document provide a robust framework for the systematic evaluation and application of these compounds in corrosion science and related fields.

References

- 1. Exploring the Corrosion Inhibition Potential of 2-(2-Aminopropyl)thiazole for MS in Acidic Environment: Methodological and Theoretical investigation [pccc.icrc.ac.ir]

- 2. Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments [mdpi.com]

- 3. Corrosion inhibition of mild steel by triazole and thiadiazole derivatives in 5 M hydrochloric acid medium [elibrary.ru]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Multi-method evaluation of a 2-(1,3,4-thiadiazole-2-yl)pyrrolidine corrosion inhibitor for mild steel in HCl: combining gravimetric, electrochemical, and DFT approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijcsi.pro [ijcsi.pro]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. ovid.com [ovid.com]

- 11. Experimental and Theoretical Investigations on the Corrosion Inhibition Action of Thiadiazole Derivatives on Carbon Steel in 1M Hcl Medium : Oriental Journal of Chemistry [orientjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Study of Adsorption Behavior and Inhibition Mechanism of Mild Steel in Hydrochloric Acid by a Novel Thiadiazole Derivative | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for Designing Novel Anticancer Agents from the 2-Amino-1,3,4-Thiadiazole Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-amino-1,3,4-thiadiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2] Its versatile nature allows for structural modifications at various positions, enabling the modulation of its biological activity.[3][4] The mesoionic character of the 1,3,4-thiadiazole ring facilitates crossing cellular membranes, enhancing bioavailability and interaction with biological targets.[2][5][6][7] This document provides detailed application notes and experimental protocols for the design, synthesis, and evaluation of novel anticancer agents based on this promising scaffold.